N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the coupling between carboxylic acids and amines, mediated by N, N’-dicyclohexylcarbodiimide (DCC) . DCC is a dehydrating agent commonly used for the preparation of esters, amides, or anhydrides . It reacts with the carboxyl group of the acid to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .Scientific Research Applications
Chemical Synthesis and Classification of Indoles
Indole alkaloids, including substances structurally related to N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide, have long fascinated chemists due to their complex structures and diverse pharmacological properties. Research on indole synthesis is crucial for developing new methods to create these compounds, which have applications ranging from medicinal chemistry to material science. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole syntheses, highlighting the myriad ways in which these compounds can be constructed and their significance in organic chemistry (Taber & Tirunahari, 2011).
Roles in Hepatic Protection
Indole-3-carbinol (I3C) and its derivatives, related to indole chemistry, have been studied for their protective effects on chronic liver injuries. Research indicates that these compounds can regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to hepatitis viral replication and hepatotoxic substances, showcasing the therapeutic potential of indole derivatives in liver health. This underscores the importance of understanding the chemical biology of indoles for developing new treatments for liver diseases (Wang et al., 2016).
Neuropharmacological Potential
The neuropharmacology of N,N-dimethyltryptamine (DMT), another indole alkaloid, has been extensively reviewed to understand its roles beyond psychoactivity, including potential neuroprotective effects and mechanisms of action in the central nervous system. This research highlights the broader spectrum of biological activities exhibited by indole alkaloids and their relevance in developing novel therapeutic strategies for psychiatric and neurological disorders (Carbonaro & Gatch, 2016).
Insights into Molecular Mechanisms and Therapeutic Applications
A possibly sigma-1 receptor-mediated role of dimethyltryptamine in tissue protection, regeneration, and immunity presents a novel perspective on the biological functions of indole alkaloids. This suggests potential applications in developing medical therapies by leveraging the protective mechanisms of these compounds (Frecska et al., 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, such as tryptamine, play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Mode of Action
It is known that indole derivatives can interact with various targets in the body, potentially leading to a variety of physiological effects .
Biochemical Pathways
Indole derivatives are known to be involved in various biochemical pathways, including those related to neurotransmission .
Result of Action
Indole derivatives are known to have diverse pharmacological properties, potentially leading to a variety of physiological effects .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.BrH/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16;/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTSPVJMMQHCOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC2=CNC3=CC=CC=C32.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.